2-Phenoxyethyl 2-[2-(methylsulfanyl)ethyl]-3-oxobutanoate
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Overview
Description
2-Phenoxyethyl 2-[2-(methylsulfanyl)ethyl]-3-oxobutanoate is an organic compound with a complex structure that includes phenoxy, methylsulfanyl, and oxobutanoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxyethyl 2-[2-(methylsulfanyl)ethyl]-3-oxobutanoate typically involves multiple steps. One common method is the alkylation of enolate ions, where an enolate ion reacts with an alkyl halide to introduce the desired substituents . The reaction conditions often include the use of a strong base to generate the enolate ion and an appropriate solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Phenoxyethyl 2-[2-(methylsulfanyl)ethyl]-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include alkyl halides and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Alkyl halides in the presence of a nucleophile such as sodium ethoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
2-Phenoxyethyl 2-[2-(methylsulfanyl)ethyl]-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Phenoxyethyl 2-[2-(methylsulfanyl)ethyl]-3-oxobutanoate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the desired effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
2-Phenoxyethanol: A related compound with similar structural features but different functional groups.
2-(Methyl(2-Phenoxyethyl)Amino)Ethanol: Another related compound with a similar backbone but different substituents.
Uniqueness
2-Phenoxyethyl 2-[2-(methylsulfanyl)ethyl]-3-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
60507-79-1 |
---|---|
Molecular Formula |
C15H20O4S |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
2-phenoxyethyl 2-(2-methylsulfanylethyl)-3-oxobutanoate |
InChI |
InChI=1S/C15H20O4S/c1-12(16)14(8-11-20-2)15(17)19-10-9-18-13-6-4-3-5-7-13/h3-7,14H,8-11H2,1-2H3 |
InChI Key |
WTDZLOVTYNJRTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CCSC)C(=O)OCCOC1=CC=CC=C1 |
Origin of Product |
United States |
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